3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde

Monoamine Oxidase Inhibition Neurochemistry CNS Drug Discovery

Sourcing a reliable, structurally validated MAO-B probe with distinct electronic properties is a common bottleneck in neuroscience SAR campaigns. 3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde directly addresses this with quantifiable bioactivity. • Baseline MAO-B IC₅₀ of 1.2 µM enables direct SAR expansion. • ALDH1A3 inhibition (IC₅₀ 1 µM) supports chemoresistance pathway studies. • High-purity lot-to-lot consistency ensures reproducible Julia-Kocienski olefination yields.

Molecular Formula C11H6F6O
Molecular Weight 268.15 g/mol
Cat. No. B12977726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde
Molecular FormulaC11H6F6O
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC=O
InChIInChI=1S/C11H6F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-6H/b2-1+
InChIKeyFAVUCDOPDGEJPC-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde: Identity & Properties


3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde (CAS 2307927-79-1, C11H6F6O, MW 268.15) is a heavily fluorinated α,β-unsaturated aldehyde that serves as a key synthetic intermediate and research probe . The presence of two strong electron-withdrawing 3,5-bis(trifluoromethyl)phenyl (BTFP) groups confers distinct electronic and steric properties that differentiate it from mono-fluorinated, non-fluorinated, or alternative halogenated cinnamaldehyde analogs [1].

Scaffold
Heavily fluorinated α,β-unsaturated aldehyde
Electronic Profile
BTFP-driven electron deficiency and steric modulation
Role
Synthetic intermediate and research probe for SAR

3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde: Why Analogs Fail


Although many cinnamaldehyde derivatives share a common α,β-unsaturated aldehyde scaffold, their biological and physicochemical behavior is exquisitely sensitive to the pattern and degree of aromatic substitution. The 3,5-bis(trifluoromethyl) substitution pattern profoundly alters electronic density, lipophilicity (cLogP), and steric bulk compared to mono‑CF₃, unsubstituted, or di‑chloro analogs [1]. This results in non-linear differences in target engagement, metabolic stability, and synthetic utility that cannot be predicted from simpler analogs [2]. Consequently, direct substitution with a 3-(trifluoromethyl) or 4-(trifluoromethyl) cinnamaldehyde will yield a completely different activity profile and is unsuitable for applications where the specific BTFP-driven properties are required.

Attribute
3-(3,5-BTFP) Acrylaldehyde
Typical Analogs (e.g. 3‑CF₃ cinnamaldehyde)
Aromatic substitution
3,5‑bis(trifluoromethyl); strong electron withdrawal, elevated lipophilicity
Mono‑CF₃ or unsubstituted; different cLogP and electronic profile may alter target engagement
Metabolic stability
Reported enhanced metabolic stability from high fluorine content
Lower metabolic stability reported; stability context may not transfer
Reactivity at enal site
Modulated by electron‑withdrawing BTFP group
Different reactivity may shift synthetic utility and assay response

3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde: Differentiation Evidence


MAO‑B Inhibition: BTFP vs. Cinnamaldehyde

3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde exhibits measurable inhibition of human recombinant monoamine oxidase B (MAO‑B) with an IC₅₀ of 1200 nM (1.2 µM) [1]. While not a potent clinical candidate in isolation, this activity demonstrates specific engagement of the MAO‑B active site, which is absent for the unsubstituted parent cinnamaldehyde that shows no meaningful MAO‑B inhibition in comparable assays [2]. This represents a functional gain-of-activity conferred by the BTFP motif.

MAO‑B Inhibition
Reported
IC₅₀ 1.2 µM
Cinnamaldehyde: inactive
Supports MAO‑B scaffold optimization
Human recombinant MAO‑B; H₂O₂ assay
Monoamine Oxidase Inhibition Neurochemistry CNS Drug Discovery

ALDH1A3 Inhibition: BTFP vs. Cinnamaldehyde

The compound inhibits aldehyde dehydrogenase 1A3 (ALDH1A3) with an IC₅₀ of 1000 nM (1 µM) in human PEO1 ovarian cancer cells, as measured by the aldefluor assay [1]. In contrast, the unsubstituted cinnamaldehyde analog is inactive against ALDH1A3, highlighting a stark functional difference conferred by the 3,5‑bis(trifluoromethyl) substitution [2].

ALDH1A3 Inhibition
Reported
IC₅₀ 1 µM
Cinnamaldehyde: inactive
Non‑cytotoxic ALDH1A3 chemical probe context
PEO1 cells; aldefluor assay
Cancer Stem Cell Biology Aldehyde Dehydrogenase Chemoresistance

Julia–Kocienski Olefination with BTFP Sulfones

While the target compound is an aldehyde, the embedded 3,5‑bis(trifluoromethyl)phenyl (BTFP) motif is a critical performance driver in Julia–Kocienski olefination. BTFP sulfones provide higher yields and better stereoselectivities in alkene synthesis compared to benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and 1‑tert‑butyl‑1H‑tetrazol‑5‑yl (TBT) sulfones [1]. Specifically, reactions with BTFP sulfones proceed smoothly at room temperature with KOH or phosphazene bases, achieving yields of 64–97% in the sulfone preparation step alone [2].

Julia–Kocienski Olefination
Class-level
BTFP sulfones: higher yields, good stereoselectivity
BT/PT/TBT sulfones: poorer results reported
Supports olefination workflow fit
Yields 64–97% in sulfone prep; rt to –78°C
Organic Synthesis Olefination Alkene Stereoselectivity

Physicochemical Profile: BTFP vs. Cinnamaldehyde

The 3,5‑bis(trifluoromethyl) substitution pattern significantly elevates lipophilicity (calculated cLogP) and electron deficiency compared to unsubstituted cinnamaldehyde or mono‑CF₃ analogs [1]. For reference, the target compound has a molecular weight of 268.15 and six fluorine atoms, while 3‑(trifluoromethyl)cinnamaldehyde has MW 200.16 and only three fluorines [2]. This increased fluorine content enhances metabolic stability and membrane permeability in cellular assays, while the electron‑withdrawing nature modulates reactivity at the α,β‑unsaturated aldehyde moiety.

Physicochemical Profile
Class-level
MW268.15 F atoms6 cLogPhigher
Supports metabolic stability screening
Compared to mono‑CF₃ / unsubstituted analogs
Medicinal Chemistry Lipophilicity SAR Studies

3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde: Application Scenarios


MAO‑B Chemical Probe Development

Investigators screening for novel MAO‑B modulatory scaffolds can utilize 3‑(3,5‑bis(trifluoromethyl)phenyl)acrylaldehyde as a structurally characterized starting point. Its quantifiable MAO‑B inhibition (IC₅₀ = 1.2 µM) provides a baseline for structure–activity relationship (SAR) studies aimed at optimizing potency and selectivity [1]. The BTFP group's metabolic stability advantages support in vivo probe development.

ALDH1A3 Tool for Cancer Stem Cell Research

Given its moderate inhibition of ALDH1A3 in ovarian cancer cells (IC₅₀ = 1 µM), this compound serves as a research tool to study ALDH1A3‑mediated chemoresistance and stemness pathways [1]. It offers a non‑cytotoxic alternative to potent but toxic ALDH inhibitors, enabling mechanistic studies without confounding cytotoxicity.

BTFP Sulfone in Julia–Kocienski Olefination

For synthetic chemists, the 3,5‑bis(trifluoromethyl)phenyl group is a superior choice for Julia–Kocienski olefination due to higher yields and better stereoselectivity versus heteroaryl alternatives [1]. The aldehyde functionality of this compound allows for its direct conversion into the corresponding BTFP sulfone, enabling streamlined synthesis of complex alkenes with defined geometry.

Fluorinated Cinnamaldehyde in SAR Libraries

This compound represents a strategically important member of fluorinated cinnamaldehyde libraries. Its distinct lipophilicity and electronic profile, compared to mono‑CF₃ or non‑fluorinated analogs, allows medicinal chemists to probe the impact of increased fluorine content on target binding, cellular permeability, and metabolic stability in parallel SAR campaigns [1].

Application
Selection Property
Validation Focus
MAO‑B SAR studies
MAO‑B inhibition assay context
BTFP‑driven potency optimization
ALDH1A3 pathway research
ALDH1A3 cellular inhibition
Non‑cytotoxic scaffold validation
Alkene synthesis via olefination
BTFP sulfone reactivity
Yield and stereoselectivity context
Fluorinated library SAR
Lipophilicity and electronic profile
Metabolic stability and permeability

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